molecular formula C9H8BrN3O2 B15364287 2-Bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carbaldehyde

2-Bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carbaldehyde

Cat. No.: B15364287
M. Wt: 270.08 g/mol
InChI Key: VEUQSDLHOPKYCD-UHFFFAOYSA-N
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Description

2-bromo-4-methoxy-3-methylPyrazolo[1,5-a]pyrazine-6-carboxaldehyde is a nitrogen-containing heterocyclic compound. This compound features a pyrazole ring fused with a pyrazine ring, making it part of the pyrazolo[1,5-a]pyrazine family. These types of compounds are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methoxy-3-methylPyrazolo[1,5-a]pyrazine-6-carboxaldehyde typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under specific conditions For instance, the preparation might start with the bromination of a pyrazole derivative, followed by methoxylation and methylation steps

Industrial Production Methods

Industrial production of this compound would likely involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of robust catalysts might be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-methoxy-3-methylPyrazolo[1,5-a]pyrazine-6-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-bromo-4-methoxy-3-methylPyrazolo[1,5-a]pyrazine-6-carboxaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules, including potential antimicrobial and antiviral agents.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents for various diseases.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-bromo-4-methoxy-3-methylPyrazolo[1,5-a]pyrazine-6-carboxaldehyde exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in the specific atoms and functional groups present.

    Pyrrolopyrazines: Another class of nitrogen-containing heterocycles with similar biological activities.

Uniqueness

2-bromo-4-methoxy-3-methylPyrazolo[1,5-a]pyrazine-6-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, methoxy, and methyl groups, along with the carboxaldehyde functionality, makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carbaldehyde

InChI

InChI=1S/C9H8BrN3O2/c1-5-7-9(15-2)11-6(4-14)3-13(7)12-8(5)10/h3-4H,1-2H3

InChI Key

VEUQSDLHOPKYCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=CN2N=C1Br)C=O)OC

Origin of Product

United States

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